o-Toluidinomethanesulfonic acid
Description
o-Toluidinomethanesulfonic acid is a sulfonic acid derivative characterized by an o-toluidine (2-methylaniline) group linked to a methanesulfonic acid moiety via a methane bridge. For instance, o-Toluidinesulfonic acid (CAS 98-33-9), synthesized via sulfonation of o-toluidine using sulfuric acid, shares a similar aromatic amine-sulfonic acid framework . The methane bridge in this compound likely enhances its steric and electronic properties compared to directly sulfonated derivatives, influencing its reactivity and applications in organic synthesis or catalysis.
Properties
CAS No. |
94-57-5 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(2-methylanilino)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-7-4-2-3-5-8(7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |
InChI Key |
HFFSVWNRHLTGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluidinomethanesulfonic acid typically involves the reaction of o-toluidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: o-Toluidinomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the methanesulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: o-Toluidinomethanesulfonic acid is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: In biological research, it is used as a precursor for the synthesis of various bioactive compounds.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of o-Toluidinomethanesulfonic acid involves its ability to act as a sulfonating agent. It can introduce sulfonic acid groups into organic molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
o-Toluidinesulfonic Acid (CAS 98-33-9)
- Structure : Direct sulfonation product of o-toluidine, with the sulfonic acid group (-SO₃H) attached to the aromatic ring.
- Synthesis : Produced by reacting o-toluidine with concentrated sulfuric acid under controlled conditions .
- Applications : Used as an intermediate in dye synthesis and organic reactions due to its acidity and water solubility.
p-Toluenesulfonic Acid (PTSA, CAS 104-15-4)
- Structure : Sulfonic acid group attached to a para-methyl-substituted benzene ring.
- Acidity : Stronger acid (pKa ≈ −2.8) compared to o-toluidine derivatives due to electron-withdrawing effects of the sulfonic group .
- Applications : Widely used as a catalyst in esterification, alkylation, and polymerization reactions .
Methanesulfonic Acid (MSA, CAS 75-75-2)
Trifluoromethanesulfonic Acid (TFMSA, CAS 1493-13-6)
- Structure : CF₃SO₃H, with a highly electron-withdrawing trifluoromethyl group.
- Acidity : Exceptionally strong (pKa ≈ −12), making it a superacid catalyst in Friedel-Crafts and acylation reactions .
Comparative Data Table
*Estimated based on structural analogs. †Predicted based on substituent effects. ‡Inferred from o-toluidine hazards .
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